![molecular formula C11H9N5OS B2879325 2-(benzotriazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 370078-47-0](/img/structure/B2879325.png)
2-(benzotriazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids are a series of compounds that have been synthesized and evaluated for their biological activity . They have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Synthesis Analysis
These compounds were successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structures of these compounds were confirmed by NMR and MS analysis .Scientific Research Applications
Green Synthesis and Antibacterial Evaluation
A study on the ultrasound-assisted synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides demonstrated efficient and regioselective production of 1,2,3-triazoles with significant reductions in reaction times and higher yields under ultrasound irradiation. These compounds exhibited promising antimicrobial activities against a range of bacteria and fungi, highlighting their potential in developing new antibacterial agents (Rezki, 2016).
Metabolic Stability Improvement
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors focused on improving metabolic stability by exploring various heterocyclic analogues. This effort aimed at reducing metabolic deacetylation, showcasing the importance of structural modification in enhancing drug stability (Stec et al., 2011).
Antitumor Activity Evaluation
A study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against various cancer cell lines. This work emphasizes the potential of these compounds in antitumor drug development (Yurttaş et al., 2015).
Analgesic Activity Investigation
The synthesis of some acetamide derivatives and their evaluation for potential analgesic properties revealed significant activity in reducing acetic acid-induced writhing responses and increasing pain thresholds in animal models. These findings suggest the therapeutic potential of acetamide derivatives in pain management (Kaplancıklı et al., 2012).
Benzotriazole-assisted Synthesis
A study highlighted the efficiency of benzotriazole-assisted synthesis in providing regioselective access to previously challenging 2-(substituted amino)pyridines and pyrid-2-ones. This research contributes to the development of novel synthetic routes for heterocyclic compounds (Katritzky et al., 1997).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-10(13-11-12-5-6-18-11)7-16-9-4-2-1-3-8(9)14-15-16/h1-6H,7H2,(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTVLMQBCMHPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.